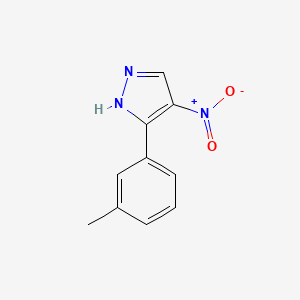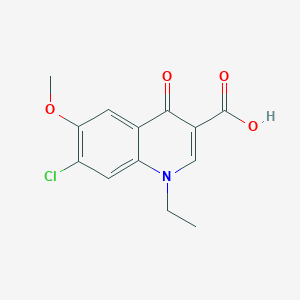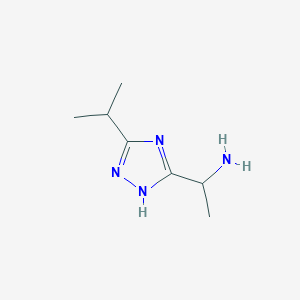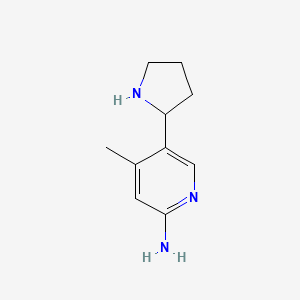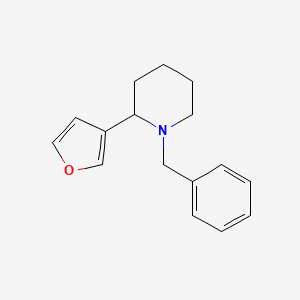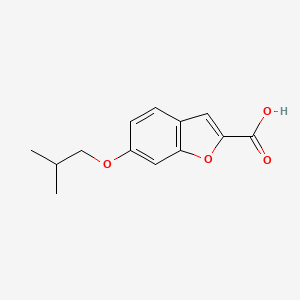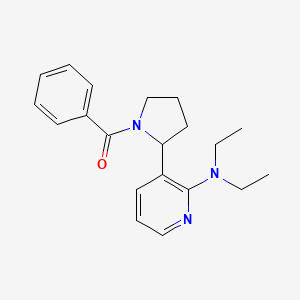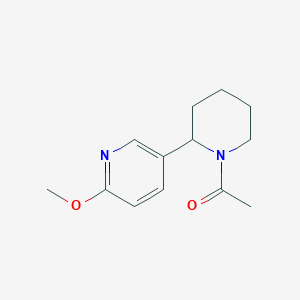
Ethyl 3,5-dibromopicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3,5-Dibromo-2-piridincarboxilato de etilo es un compuesto químico con la fórmula molecular C8H7Br2NO2. Es un derivado del ácido picolínico, donde el éster etílico se sustituye con átomos de bromo en las posiciones 3ª y 5ª del anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 3,5-Dibromo-2-piridincarboxilato de etilo se puede sintetizar mediante la bromación del picolinato de etilo. La reacción típicamente implica el uso de bromo o un agente bromante como la N-bromosuccinimida (NBS) en presencia de un catalizador o bajo condiciones específicas para lograr la bromación selectiva en las posiciones deseadas del anillo de piridina .
Métodos de producción industrial
En un entorno industrial, la producción de 3,5-Dibromo-2-piridincarboxilato de etilo puede implicar procesos de bromación a gran escala con parámetros de reacción controlados para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3,5-Dibromo-2-piridincarboxilato de etilo experimenta varias reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de bromo se pueden sustituir con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de reducción: El compuesto se puede reducir para formar derivados con diferentes grupos funcionales.
Reacciones de oxidación: Las condiciones oxidativas pueden conducir a la formación de diferentes estados de oxidación o productos.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución con una amina puede producir un derivado amino, mientras que la reducción puede producir un derivado hidroxilo .
Aplicaciones Científicas De Investigación
El 3,5-Dibromo-2-piridincarboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como bloque de construcción para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción del 3,5-Dibromo-2-piridincarboxilato de etilo implica su interacción con dianas y vías moleculares específicas. Los átomos de bromo en el anillo de piridina pueden participar en varias interacciones químicas, influyendo en la reactividad y la afinidad de unión del compuesto. Estas interacciones pueden afectar los procesos y vías biológicas, lo que hace que el compuesto sea una herramienta valiosa en estudios bioquímicos y farmacológicos .
Comparación Con Compuestos Similares
Compuestos similares
3,6-Dibromo-2-piridincarboxilato de etilo: Otro derivado bromado del ácido picolínico con átomos de bromo en las posiciones 3ª y 6ª.
3,5-Dibromo-2-piridincarboxilato de metilo: Estructura similar pero con un éster metílico en lugar de un éster etílico
Singularidad
La posición de los átomos de bromo puede afectar las propiedades electrónicas del compuesto y las interacciones con otras moléculas, haciéndolo diferente de otros picolinatos bromados .
Propiedades
Fórmula molecular |
C8H7Br2NO2 |
|---|---|
Peso molecular |
308.95 g/mol |
Nombre IUPAC |
ethyl 3,5-dibromopyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3 |
Clave InChI |
ZMOVAGFDWBWORO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



